![molecular formula C13H10N2 B14319403 [4-(Pyridin-4-yl)phenyl]acetonitrile CAS No. 112170-33-9](/img/structure/B14319403.png)
[4-(Pyridin-4-yl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Pyridin-4-yl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H10N2 It consists of a phenyl ring substituted with a pyridin-4-yl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [4-(Pyridin-4-yl)phenyl]acetonitrile involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl cyanide to yield the desired product.
Suzuki Coupling: Another method involves the Suzuki coupling reaction, where 4-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting intermediate is then treated with cyanide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]acetonitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Ammonia, alcohols, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amines, alcohols, and other substituted derivatives.
Scientific Research Applications
Chemistry: : [4-(Pyridin-4-yl)phenyl]acetonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: : In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates.
Medicine: : The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Pyridin-4-yl)phenyl]acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Pyridylacetonitrile: Similar structure but lacks the phenyl group.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness:
Structural Features: The combination of a phenyl ring and a pyridin-4-yl group in [4-(Pyridin-4-yl)phenyl]acetonitrile provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of both nitrile and aromatic groups allows for diverse chemical transformations, enhancing its utility in various applications.
Properties
CAS No. |
112170-33-9 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-pyridin-4-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,6-7,9-10H,5H2 |
InChI Key |
MBRDVWDREQOFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
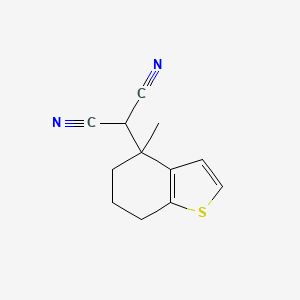
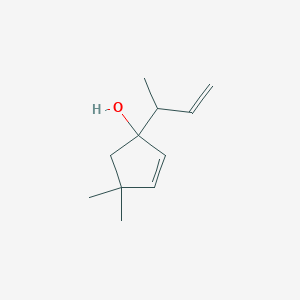

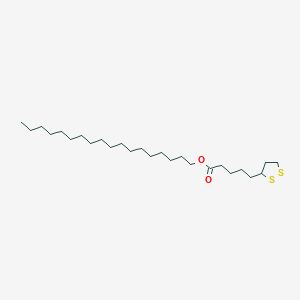

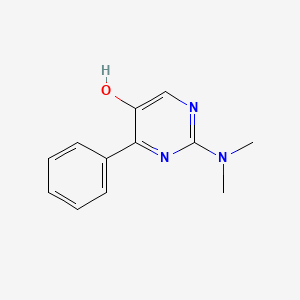

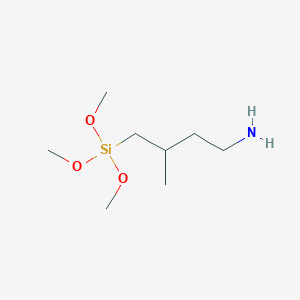
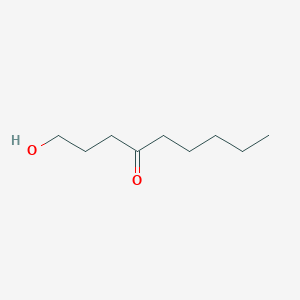
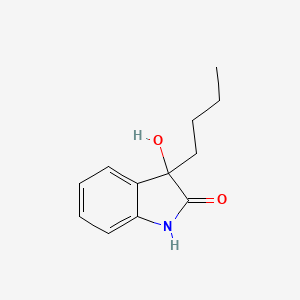
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
